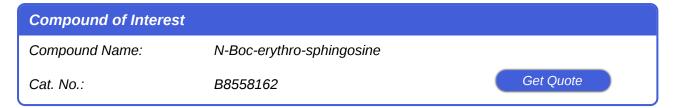


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Commercial Sources and Technical Guide for High-Purity N-Boc-erythro-Sphingosine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **N-Boc-erythro-sphingosine**, a critical reagent for research in sphingolipid metabolism, signaling, and therapeutic development. This document outlines commercial sources, quantitative specifications, key experimental protocols, and relevant signaling pathways.

Commercial Availability and Specifications

N-Boc-D-erythro-sphingosine serves as a key intermediate in the synthesis of complex sphingolipids and as a protected precursor for generating D-erythro-sphingosine, a potent bioactive lipid. Several reputable suppliers offer this compound in high purity. While a Certificate of Analysis (COA) from a specific lot should always be consulted for the most accurate data, the following tables summarize typical quantitative information available from various commercial sources.

Table 1: Representative Physical and Chemical Properties



Property	Value	
Chemical Name	N-tert-butoxycarbonyl-D-erythro-sphingosine	
Synonyms	(2S,3R,4E)-2-(tert-Butoxycarbonylamino)-4-octadecene-1,3-diol	
CAS Number	116467-63-1	
Molecular Formula	C23H45NO4	
Molecular Weight	399.61 g/mol	
Appearance	White to off-white solid	
Storage Temperature	-20°C	
Solubility	Soluble in methanol, ethanol, DMSO, and chloroform	

Table 2: Quality and Purity Specifications

Parameter	Specification	Method
Purity (by TLC)	≥98%	Thin-Layer Chromatography
Purity (by HPLC)	≥95% (typical)	High-Performance Liquid Chromatography
Enantiomeric Purity	Reportable	Chiral HPLC or NMR of Mosher's ester derivative
Identity	Conforms to structure	¹ H NMR, Mass Spectrometry

Experimental Protocols

N-Boc-erythro-sphingosine is primarily used as a precursor to generate sphingosine for use in various biological assays. The tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions but can be readily removed under mild acidic conditions.



Protocol for Boc Deprotection of N-Boc-erythro-Sphingosine

This protocol describes the removal of the Boc group to yield D-erythro-sphingosine.

Materials:

- N-Boc-erythro-sphingosine
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber)
- Appropriate solvent system for TLC (e.g., DCM:Methanol, 9:1)

Procedure:

- Dissolve N-Boc-erythro-sphingosine in anhydrous DCM (e.g., 10 mg/mL) in a roundbottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add trifluoroacetic acid (TFA) to the solution (a 10-20% v/v solution of TFA in DCM is common).
- Stir the reaction at 0°C and monitor its progress by TLC. The product, sphingosine, will have a lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.



- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- The resulting residue is D-erythro-sphingosine, which can be further purified by column chromatography if necessary.

Sphingosine Kinase 1 (SPHK1) Activity Assay

This assay measures the activity of SPHK1 by quantifying the amount of ATP remaining after the kinase reaction. The sphingosine generated from the deprotection protocol above is used as the substrate.

Materials:

- Recombinant human SPHK1
- D-erythro-sphingosine (substrate)
- ATP
- 5x Kinase assay buffer (e.g., 250 mM HEPES pH 7.4, 125 mM MgCl₂, 5 mM DTT)
- Kinase-Glo® Max reagent
- · White, opaque 96-well plates
- Luminometer

Procedure:

Prepare Solutions:



- Prepare 1x Kinase assay buffer by diluting the 5x stock with distilled water.
- Prepare the required concentration of sphingosine in 1x Kinase assay buffer. Due to its limited aqueous solubility, it may be necessary to first dissolve sphingosine in ethanol or DMSO and then dilute.
- Prepare the inhibitor solution at various concentrations if screening for inhibitors.
- Master Mixture Preparation: Prepare a master mixture containing 5x Kinase assay buffer,
 ATP, and sphingosine.
- Assay Plate Setup:
 - Add 25 μL of the master mixture to each well of a 96-well plate.
 - To "Test Inhibitor" wells, add 5 μL of the inhibitor solution.
 - $\circ~$ To "Positive Control" and "Blank" wells, add 5 μL of the inhibitor buffer (e.g., 10% DMSO in water).
- Enzyme Addition:
 - To the "Blank" wells, add 20 μL of 1x Kinase assay buffer.
 - Thaw the SPHK1 enzyme on ice and dilute to the desired concentration in 1x Kinase assay buffer.
 - \circ Initiate the reaction by adding 20 μL of diluted SPHK1 to the "Positive Control" and "Test Inhibitor" wells.
- Incubation: Incubate the plate at 30°C for 45 minutes.
- Detection:
 - Add 50 μL of Kinase-Glo® Max reagent to each well.
 - Incubate at room temperature for 15 minutes, protected from light.
 - Measure luminescence using a microplate reader.



• Data Analysis: Subtract the "Blank" reading from all other measurements. The luminescent signal is inversely proportional to the SPHK1 activity.

Signaling Pathways and Experimental Workflows

Sphingosine and its metabolites, ceramide and sphingosine-1-phosphate (S1P), are central to a complex network of signaling pathways that regulate cell fate, including proliferation, apoptosis, and inflammation.

Overview of Sphingolipid Metabolism

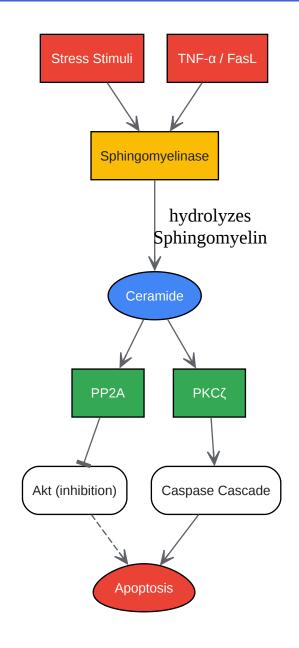
The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway.

Caption: Core pathways of sphingolipid metabolism.

Ceramide Signaling Pathway

Ceramide is a pro-apoptotic and anti-proliferative signaling molecule that can be generated through the de novo pathway or by the hydrolysis of sphingomyelin.





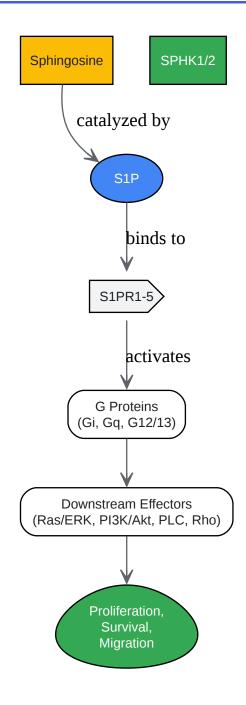
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Caption: Simplified ceramide-mediated apoptosis pathway.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

In contrast to ceramide, S1P is a pro-survival and pro-proliferative signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR₁₋₅).





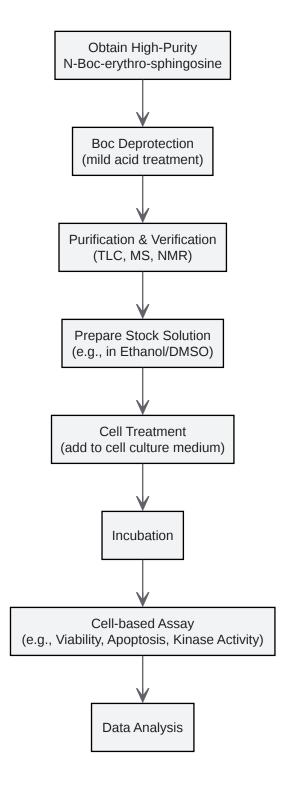
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Caption: Overview of S1P receptor-mediated signaling.

General Experimental Workflow

The following diagram outlines a typical workflow for using **N-Boc-erythro-sphingosine** in a cell-based assay.





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Caption: Standard workflow for using N-Boc-sphingosine.

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